4-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]-1,4-oxazepane
Description
4-[3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]-1,4-oxazepane is a heterocyclic compound featuring a 1,4-oxazepane ring (a seven-membered saturated ring containing one oxygen and one nitrogen atom) linked via a carbonyl group to a 3-(difluoromethyl)-1-methylpyrazole moiety.
Properties
IUPAC Name |
[3-(difluoromethyl)-1-methylpyrazol-4-yl]-(1,4-oxazepan-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F2N3O2/c1-15-7-8(9(14-15)10(12)13)11(17)16-3-2-5-18-6-4-16/h7,10H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLFFVADSDQFYCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(F)F)C(=O)N2CCCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Substitution/Hydrolysis of α,β-Unsaturated Esters
The process begins with the reaction of 2,2-difluoroacetyl halides (e.g., chloride or bromide) with α,β-unsaturated esters in the presence of an acid-binding agent (e.g., triethylamine) and a polar aprotic solvent (e.g., dichloromethane). For example:
$$
\text{2,2-Difluoroacetyl chloride} + \text{α,β-unsaturated ester} \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}_2} \text{α-Difluoroacetyl Intermediate}
$$
This step achieves a Michael addition-like mechanism, forming an α-difluoroacetyl intermediate. Subsequent alkaline hydrolysis (using NaOH or KOH) yields the corresponding carboxylic acid derivative.
Condensation/Cyclization with Methylhydrazine
The critical cyclization step employs methylhydrazine in aqueous solution under catalytic conditions. Sodium iodide (NaI) or potassium iodide (KI) serves as a catalyst, facilitating nucleophilic attack and ring closure at temperatures between −30°C and −20°C. The reaction proceeds as follows:
$$
\text{α-Difluoroacetyl Intermediate} + \text{Methylhydrazine} \xrightarrow{\text{NaI, −30°C}} \text{3-(Difluoromethyl)-1-Methyl-1H-Pyrazole-4-Carboxylic Acid}
$$
Key data from CN111362874B highlights the impact of catalyst choice on isomer control (Table 1):
| Catalyst | Isomer Ratio (3-:5-) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| NaI | 96:4 | 78.3 | 99.7% |
| KI | 95:5 | 75.9 | 99.6% |
Lower temperatures (−30°C to −20°C) and controlled addition rates minimize byproduct formation, ensuring a dominant 3-isomer configuration.
Recrystallization and Purification
Crude product purification involves recrystallization from aqueous ethanol or methanol. For instance, refluxing the crude material in 40% ethanol followed by slow cooling to 10°C yields crystals with >99.5% purity. This step eliminates residual isomers and unreacted starting materials.
Coupling of Pyrazole Carboxylic Acid with 1,4-Oxazepane
The final step involves forming an amide bond between the pyrazole carboxylic acid and the secondary amine of 1,4-oxazepane. PubMed ID 26007171 demonstrates analogous amide formations using coupling agents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Activation of Carboxylic Acid
The carboxylic acid is first activated as an acyl chloride using thionyl chloride (SOCl₂):
$$
\text{3-(Difluoromethyl)-1-Methyl-1H-Pyrazole-4-Carboxylic Acid} \xrightarrow{\text{SOCl}_2, \Delta} \text{Acyl Chloride}
$$
Alternatively, in situ activation with HATU and DIPEA (N,N-Diisopropylethylamine) in DMF (Dimethylformamide) avoids handling corrosive intermediates.
Amide Bond Formation
The activated species reacts with 1,4-oxazepane under mild conditions:
$$
\text{Acyl Chloride} + \text{1,4-Oxazepane} \xrightarrow{\text{Base, RT}} \text{4-[3-(Difluoromethyl)-1-Methyl-1H-Pyrazole-4-Carbonyl]-1,4-Oxazepane}
$$
Yields for this step typically exceed 80% when using stoichiometric HATU and DIPEA.
Optimization and Scalability
Catalyst Screening in Cyclization
Data from CN111362874B underscores the superiority of NaI over KI in minimizing 5-isomer formation (Table 1). This selectivity arises from NaI’s enhanced solubility in polar solvents, ensuring homogeneous reaction conditions.
Chemical Reactions Analysis
Types of Reactions
The compound 4-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]-1,4-oxazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: The difluoromethyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
The compound 4-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]-1,4-oxazepane has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a drug candidate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]-1,4-oxazepane involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with 1,4-Oxazepane Moieties
3-(4-Bromophenyl)-1,4-oxazepane
- Structure : 1,4-oxazepane substituted with a 4-bromophenyl group.
- Synthesis : Synthesized via automated organic synthesis with a 69% yield, confirmed by ¹H-NMR (δ 7.45–7.41 and 7.24–7.21) .
4-(4-(2-(1H-Indol-3-yl)ethyl)pyrimidin-2-yl)-1,4-oxazepane (Compound 60)
- Structure : Oxazepane linked to a pyrimidine-indole system.
- Synthesis : Prepared via coupling of 1,4-oxazepane with a pyrimidine intermediate (88% yield). Key spectral ¹⁹F NMR δ −125.7; HRMS [M+H]+ 353.1775 .
- Comparison : The indole-pyrimidine substituent contrasts with the target’s pyrazole group, suggesting divergent biological targets. The high yield (88%) highlights efficient coupling strategies applicable to the target’s synthesis.
Pyrazole-Based Compounds
N-Substituted Pyrazolines (Compounds 1–4 in )
- Structures: Include 3-(4-fluorophenyl)-5-phenyl-4,5-dihydropyrazole derivatives with varied N-substituents (e.g., carbaldehyde, acetyl, propanoyl).
- Key Features : Fluorophenyl groups enhance lipophilicity and binding affinity. Crystal structures confirm planarity of the pyrazoline ring .
PARP1 Inhibitors with Diazepane Moieties ()
- Example: 4-[3-(1,4-Diazepan-1-ylcarbonyl)-4-fluorobenzyl]-1(2H)-phthalazinone.
- Structure: Diazepane (a seven-membered ring with two nitrogens) linked to phthalazinone.
- Comparison : Replacing diazepane with 1,4-oxazepane alters nitrogen positioning and hydrogen-bonding capacity. The fluorobenzyl group in this compound parallels the target’s fluorinated substituents, suggesting shared strategies for optimizing target engagement .
Difluoromethyl-Substituted Compounds
(S)-2-((2-((S)-4-(Difluoromethyl)-2-oxooxazolidin-3-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepin-9-yl)amino)butanamide (Example 107)
- Structure: Difluoromethyl-oxazolidinone fused to an oxazepine ring.
- Comparison: The difluoromethyl group here is part of an oxazolidinone ring, whereas in the target compound, it decorates a pyrazole. Both structures leverage fluorine’s electronegativity for enhanced binding, but the core scaffolds differ significantly.
Spectral Characterization
Biological Activity
The compound 4-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]-1,4-oxazepane is a derivative of pyrazole known for its diverse biological activities, particularly in agricultural chemistry as a fungicide. This article explores the biological activity of this compound, focusing on its antifungal properties, mechanisms of action, and structure-activity relationships.
Chemical Structure and Properties
The molecular structure of this compound includes a pyrazole ring with a difluoromethyl group and an oxazepane moiety. The presence of these functional groups enhances its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₈F₂N₄O₂ |
| Molecular Weight | 218.18 g/mol |
| Boiling Point | Not available |
| Density | Not available |
| CAS Number | Not assigned |
Antifungal Properties
The compound exhibits significant antifungal activity, primarily through the inhibition of succinate dehydrogenase (SDH), an enzyme crucial for cellular respiration in fungi. This mechanism is shared with other pyrazole derivatives that target SDH, making them effective fungicides.
Key Findings:
- In vitro studies show that derivatives of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid demonstrate moderate to excellent antifungal activities against various phytopathogenic fungi, including Fusarium and Rhizoctonia species .
- A specific derivative, N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (9m), exhibited higher antifungal activity than the commercial fungicide boscalid .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the pyrazole ring and the introduction of various substituents can significantly influence antifungal potency.
SAR Insights:
- The presence of bulky groups like bromoindazole enhances antifungal activity due to steric effects that improve binding affinity to SDH.
- Molecular docking studies reveal that specific interactions between the carbonyl oxygen atom of the compound and amino acid residues (TYR58 and TRP173) in the active site of SDH are crucial for its inhibitory action .
Case Studies
Case Study 1: Antifungal Efficacy Testing
In a series of experiments, several pyrazole derivatives were tested against seven different phytopathogenic fungi. The results indicated that compounds with difluoromethyl substitutions consistently outperformed traditional fungicides in terms of efficacy.
Case Study 2: Comparative Analysis with Boscalid
A comparative study was conducted where 9m was tested against boscalid. The results showed that 9m had a broader spectrum of activity against resistant fungal strains that boscalid could not effectively control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
